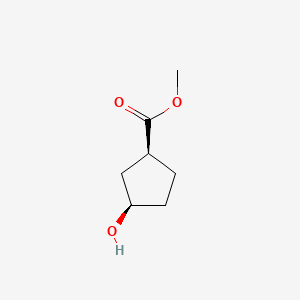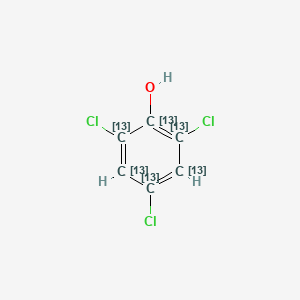
2,4,6-Trichlorophenol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorophenol-13C6 is a halogenated phenol isotope marker. It is a stable isotope-labeled compound where the carbon atoms in the phenol ring are replaced with carbon-13 isotopes. This compound is commonly used in various scientific research applications due to its unique properties .
Biochemical Analysis
Cellular Effects
The effects of 2,4,6-Trichlorophenol 13C6 on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichlorophenol 13C6 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 2,4,6-Trichlorophenol 13C6 vary with different dosages in animal models. There may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2,4,6-Trichlorophenol 13C6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
2,4,6-Trichlorophenol-13C6 can be synthesized by reacting 2,4,6-Trichlorophenol with an appropriate amount of carbon-13 labeled reducing agent, such as sodium allyl alkyd . The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2,4,6-Trichlorophenol-13C6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the conditions used .
Scientific Research Applications
2,4,6-Trichlorophenol-13C6 is widely used in scientific research, including:
Biology: It is used to study the metabolic pathways and biotransformation processes of halogenated phenols.
Medicine: Research on its potential effects and interactions with biological systems is ongoing.
Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenol-13C6 involves its interaction with various molecular targets and pathways. It can undergo reductive dechlorination by specific microbial communities, leading to the formation of less chlorinated phenols . This process is facilitated by enzymes produced by bacteria such as Dehalobacter and Dehalococcoides .
Comparison with Similar Compounds
2,4,6-Trichlorophenol-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. Similar compounds include:
2,4,6-Trichlorophenol: The non-labeled version used as a pesticide and fungicide.
2,4-Dichlorophenol: A related compound with two chlorine atoms, used in similar applications.
4-Chlorophenol: A simpler chlorinated phenol used in various industrial processes.
These compounds share similar chemical properties but differ in their specific applications and the number of chlorine atoms present.
Properties
IUPAC Name |
2,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

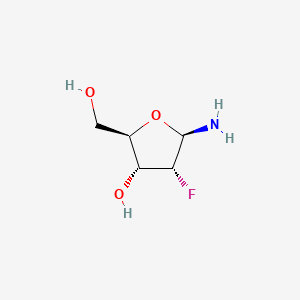



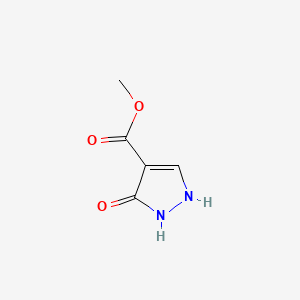
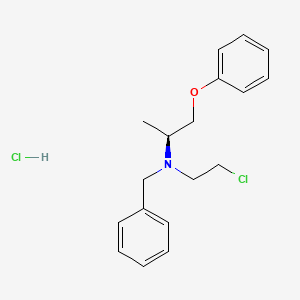
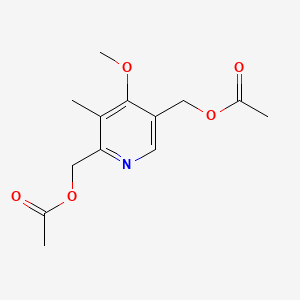
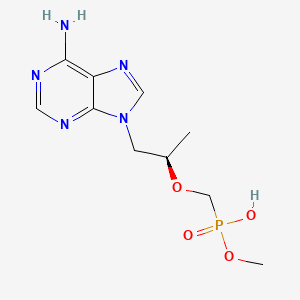
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)

